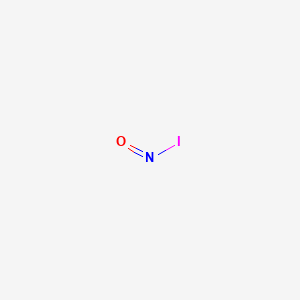

Nitrosyl iodide

Description

Properties

CAS No. |

58585-94-7 |

|---|---|

Molecular Formula |

INO |

Molecular Weight |

156.911 g/mol |

IUPAC Name |

nitrosyl iodide |

InChI |

InChI=1S/INO/c1-2-3 |

InChI Key |

VBAXOVGEFYCYMW-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)I |

Origin of Product |

United States |

Foundational & Exploratory

Nitrosyl Iodide: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO) is a reactive, bent triatomic molecule that has garnered interest in atmospheric chemistry and as a transient species in chemical reactions. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and key physicochemical properties. The document summarizes quantitative data in structured tables, provides detailed experimental protocols for its preparation and analysis, and includes visualizations of experimental workflows and reaction pathways to facilitate a deeper understanding of this intriguing molecule.

Introduction

This compound belongs to the family of nitrosyl halides (XNO, where X is a halogen), which are of fundamental interest in inorganic chemistry. While its lighter counterparts, nitrosyl fluoride (FNO), nitrosyl chloride (NOCl), and nitrosyl bromide (NOBr), have been known and extensively studied for a considerable time, this compound remained the last of the series to be definitively characterized by high-resolution spectroscopy. Its high reactivity and thermal instability presented significant challenges to its isolation and study. This guide traces the historical milestones in the discovery and characterization of INO, from early indirect evidence to its definitive spectroscopic identification.

Historical Perspective and Key Discoveries

The conclusive identification of this compound is a relatively recent achievement in the history of chemistry, primarily due to its transient nature.

Early Indirect Evidence and Kinetic Studies:

While a definitive timeline for the very first postulation of this compound's existence is elusive in early chemical literature, its role as an intermediate in iodine atom recombination in the presence of nitric oxide was investigated in the 1960s and 1970s. These kinetic studies provided the first quantitative insights into its thermodynamic properties.

Spectroscopic Characterization:

-

1978: Feuerhahn, Hilbig, Minkwitz, and Engelhardt reported the infrared spectra of this compound trapped in an argon matrix at 9 K. This matrix isolation technique was crucial in stabilizing the molecule for spectroscopic analysis, providing the first direct observational evidence of its vibrational modes.

-

1991: A significant breakthrough was achieved by Barnes, Becker, and Starcke, who reported the first Fourier-transform infrared (FT-IR) spectroscopic observation of gaseous this compound.[1] This work provided the first gas-phase vibrational data for INO.

-

2016: The first high-resolution rotational spectrum of this compound in the gas phase was reported by Bailleux, Duflot, Aiba, Nakahama, and Ozeki.[2] This study definitively established the bent molecular structure of INO and provided precise molecular parameters.

Physicochemical Properties

This compound is a bent molecule with C_s symmetry. Its key physicochemical properties are summarized in the tables below.

Table 1: Molecular and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | INO | [3][4] |

| Molecular Weight | 156.911 g/mol | [3] |

| CAS Number | 58585-94-7 | [3][4] |

| Computed N-I Bond Length | 2.418 Å | [5] |

| Computed N=O Bond Length | 1.166 Å | |

| Computed I-N-O Bond Angle | 121.1° | |

| Rotational Constants (A) | Not experimentally determined | |

| Rotational Constants (B) | Not experimentally determined | |

| Rotational Constants (C) | Not experimentally determined |

Table 2: Vibrational Frequencies of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Medium | Method | Reference |

| ν₁ (N=O stretch) | 1785 | Gas | IR | Barnes, Becker, et al., 1991 |

| 1809 | Argon Matrix | IR | Feuerhahn, Hilbig, et al., 1978 | |

| ν₂ (I-N-O bend) | 216 | Argon Matrix | IR | Feuerhahn, Hilbig, et al., 1978 |

| ν₃ (N-I stretch) | 470 | Argon Matrix | IR | Feuerhahn, Hilbig, et al., 1978 |

Table 3: Thermodynamic Properties of this compound

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | 112.13 ± 4.2 kJ/mol | Chase, 1998[6] |

| Standard Entropy (S°gas,1 bar) | 272.95 ± 8.4 J/mol·K | Chase, 1998[6] |

Experimental Protocols

The synthesis and characterization of this compound require specialized techniques due to its reactivity and instability. The following sections detail the common experimental methodologies.

Gas-Phase Synthesis and FT-IR Analysis

This method is employed for the in-situ generation and spectroscopic analysis of gaseous this compound.

Objective: To synthesize this compound in the gas phase and obtain its infrared spectrum.

Materials:

-

Iodine (I₂) crystals

-

Nitric oxide (NO) gas

-

Inert gas (e.g., N₂)

-

Glass reaction tube (typically 50 cm long)

-

FT-IR spectrometer equipped with a gas cell

-

Vacuum line and pressure gauges

-

Heating mantle

Procedure:

-

Place a small amount of iodine crystals in the glass reaction tube.

-

Gently heat the tube using a heating mantle to produce iodine vapor.

-

Introduce a continuous flow of nitric oxide gas mixed with an inert carrier gas into the reaction tube.

-

The reaction mixture, now containing this compound, is then passed through a Teflon tube into the gas cell of the FT-IR spectrometer.[2]

-

Record the infrared spectrum of the gas mixture. The spectrum will show absorption bands corresponding to INO, as well as unreacted NO and I₂.

-

A background spectrum of the empty gas cell or the carrier gas should be recorded and subtracted from the sample spectrum to obtain the net absorbance of the products.

Matrix Isolation Synthesis and IR Analysis

This technique involves trapping the reactive species in a solid, inert matrix at cryogenic temperatures to allow for detailed spectroscopic study.

Objective: To synthesize and isolate this compound in an inert matrix for infrared spectroscopic analysis.

Materials:

-

Iodine (I₂) vapor

-

Nitric oxide (NO) gas

-

Argon (Ar) or other noble gas as the matrix material

-

Microwave discharge unit

-

Cryostat with a cold window (e.g., CsI) maintained at cryogenic temperatures (e.g., 9 K)

-

FT-IR spectrometer

-

Vacuum deposition system

Procedure:

-

Generate iodine atoms by passing iodine vapor through a microwave discharge.

-

Simultaneously, co-deposit the iodine atoms with a mixture of nitric oxide and a large excess of argon onto the cold window of the cryostat.

-

The this compound is formed on the cold surface and trapped within the solid argon matrix.

-

Record the infrared spectrum of the matrix-isolated sample. The inert matrix minimizes intermolecular interactions, resulting in sharper absorption bands compared to the gas phase.

-

Isotopic substitution studies (e.g., using ¹⁵NO) can be performed to confirm the vibrational assignments.

Visualizations

Experimental Workflow for Gas-Phase Synthesis and Characterization

Caption: Gas-phase synthesis and FT-IR analysis workflow for this compound.

Reaction Pathway for the Formation of this compound

Caption: Reversible reaction for the formation of this compound from nitric oxide and iodine.

Conclusion

The study of this compound provides a compelling example of how advancements in experimental techniques, particularly spectroscopy, have enabled the characterization of highly reactive and transient molecules. From its early inference in kinetic studies to its definitive identification through matrix isolation and high-resolution gas-phase spectroscopy, the history of this compound highlights the progressive nature of chemical discovery. The data and protocols presented in this guide offer a valuable resource for researchers in physical chemistry, atmospheric science, and inorganic synthesis, providing a solid foundation for further investigations into the properties and reactivity of this unique nitrosyl halide.

References

The Enigmatic Role of Nitrosyl Iodide in Atmospheric Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO), a lesser-studied member of the nitrosyl halide family, is emerging as a potentially significant player in the intricate chemical dance of the Earth's atmosphere. Its role, intertwined with the cycles of iodine and nitrogen oxides, has implications for tropospheric ozone levels and the overall oxidative capacity of the atmosphere. This technical guide provides a comprehensive overview of the current understanding of this compound's atmospheric chemistry, consolidating available quantitative data, detailing experimental methodologies, and visualizing key atmospheric processes. While significant knowledge gaps remain, this document serves as a foundational resource for researchers delving into the atmospheric implications of this reactive nitrogen-iodine species.

Introduction

The chemistry of the troposphere is a complex interplay of numerous trace gases, solar radiation, and aerosol particles. Among these, reactive halogen and nitrogen species are critical drivers of atmospheric oxidation and ozone homeostasis. While the atmospheric roles of chlorine and bromine compounds are relatively well-established, the chemistry of iodine, particularly iodine-nitrogen compounds, is an area of active research. This compound (INO) is a molecule of interest due to its potential to act as a reservoir for both iodine and nitrogen oxides (NOx), thereby influencing catalytic cycles that produce and destroy ozone.[1] This guide synthesizes the current knowledge on the atmospheric chemistry of INO, focusing on its formation, fate, and potential impacts.

Formation of this compound in the Atmosphere

The primary formation pathway for this compound in the gas phase is the termolecular reaction of iodine atoms (I) with nitric oxide (NO). This reaction is dependent on the pressure of the third body (M), which stabilizes the newly formed INO molecule.

I + NO + M → INO + M

The kinetics of this reaction have been studied in laboratory settings, providing crucial data for atmospheric models.

Table 1: Formation Rate Constant for INO

| Reaction | Rate Constant (k) | Temperature (K) | Pressure (atm) | Reference |

| I + NO + He → INO + He | Full falloff curves derived | 320-450 | 0-200 | --INVALID-LINK-- |

Note: The study by Van den Bergh and Troe (1976) provides a detailed analysis of the falloff curve for this reaction, which is essential for accurate modeling across different atmospheric altitudes.

Atmospheric Reactions and Fate of this compound

Once formed, this compound is subject to several atmospheric processes that determine its lifetime and impact. These include photolysis, reaction with atmospheric oxidants, and heterogeneous uptake on aerosols.

Photolysis

This compound is expected to be photolabile, undergoing photodissociation upon absorption of solar radiation to release an iodine atom and a nitric oxide molecule.

INO + hν → I + NO

The rate of this reaction is a critical parameter for determining the atmospheric lifetime of INO and its role in iodine and NOx cycling. The photolysis rate (JINO) is dependent on the absorption cross-section of INO, the quantum yield for dissociation, and the actinic flux. While a complete, experimentally verified absorption cross-section and quantum yield for INO are not yet available in the literature, its structural similarity to other nitrosyl halides suggests significant absorption in the UV-visible region.

Reaction with Ozone

The reaction of this compound with ozone (O₃) is a potential sink for both species and could influence local ozone concentrations.

INO + O₃ → Products

The products of this reaction are not well-established, but could include iodine oxides and nitrogen oxides. To date, there is a lack of experimental data on the rate constant for this reaction, which represents a significant uncertainty in atmospheric models.

Heterogeneous Chemistry

Heterogeneous reactions on the surface of atmospheric aerosols, particularly sea salt aerosols in the marine boundary layer, are crucial for the cycling of many trace gases. This compound may be taken up by these aerosols, leading to its removal from the gas phase or to the release of other reactive species.

INO(g) → INO(aerosol)

The efficiency of this process is described by the uptake coefficient (γ), which is the probability that a molecule colliding with an aerosol surface is taken up. There is currently a lack of specific experimental data for the heterogeneous uptake coefficient of INO on atmospherically relevant aerosols.

Atmospheric Implications

The atmospheric chemistry of this compound, although not fully elucidated, has several potential implications:

-

Ozone Depletion: The photolysis of INO releases iodine atoms, which can participate in catalytic cycles that destroy ozone.

-

NOx Cycling: INO can act as a temporary reservoir for NO, influencing the local concentrations of NO and NO₂ and, consequently, ozone production.

-

Iodine Speciation: The formation and removal of INO affect the partitioning of iodine between different gas-phase and aerosol-phase species.

Experimental Methodologies

The study of this compound's atmospheric chemistry relies on a combination of laboratory experiments and atmospheric modeling.

Laboratory Studies

-

Flow Tube Reactors: These are used to study the kinetics of gas-phase reactions and heterogeneous uptake on various surfaces under controlled conditions. Reactants are introduced at one end of a tube, and their concentrations are monitored along the length of the tube to determine reaction rates.

-

Smog Chambers: These large-volume reactors are used to simulate complex atmospheric conditions, including the presence of multiple pollutants, sunlight (simulated), and aerosols. They are instrumental in studying the formation and evolution of secondary pollutants in a more realistic environment.

Field Measurements

Direct measurement of this compound in the atmosphere is challenging due to its expected low concentrations and high reactivity. Advanced techniques such as chemical ionization mass spectrometry (CIMS) may have the potential for in-situ detection. To date, there are no reported direct field measurements of atmospheric INO concentrations.

Summary of Quantitative Data

The following table summarizes the currently available and estimated quantitative data for key processes involving this compound. It is important to note that many of these values are either not well-constrained or are entirely missing from the literature, highlighting critical areas for future research.

Table 2: Key Kinetic and Photochemical Parameters for INO

| Parameter | Value | Notes |

| Formation Rate Constant (kI+NO+M) | See Table 1 | From Van den Bergh and Troe (1976). |

| Photolysis Rate (JINO) | Not available | Expected to be significant, but absorption cross-section and quantum yield data are lacking. |

| Reaction Rate Constant (kINO+O₃) | Not available | A critical unknown for assessing the impact on ozone. |

| Heterogeneous Uptake Coefficient (γINO) | Not available | Expected to be important on marine aerosols, but no specific data exists. |

| Atmospheric Concentration | Not measured | Expected to be in the pptv range or lower in the marine boundary layer. |

Conclusion and Future Research Directions

This compound remains an enigmatic but potentially important species in atmospheric chemistry. Its role as a carrier and source of both iodine and nitrogen oxides warrants further investigation to accurately model tropospheric ozone and the overall oxidative capacity of the atmosphere. The significant gaps in our knowledge, particularly the lack of quantitative data on its photolysis, reaction with ozone, and heterogeneous uptake, represent key areas for future research.

Key research needs include:

-

Laboratory studies to determine the UV-visible absorption cross-section and photolysis quantum yield of INO.

-

Kinetic experiments to measure the rate constant for the reaction of INO with ozone and other atmospheric oxidants.

-

Heterogeneous chemistry studies to quantify the uptake coefficient of INO on various atmospheric aerosols, especially sea salt.

-

Development of analytical techniques for the direct detection and quantification of INO in the atmosphere.

-

Inclusion of updated INO chemistry in atmospheric models to assess its impact on a regional and global scale.

Addressing these research questions will be crucial for a more complete understanding of the complex interplay of iodine and nitrogen chemistry in the Earth's atmosphere.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl iodide (INO) and its related iodine and nitrogen-containing species play a significant, yet often underappreciated, role in the chemistry of the troposphere. Their impact extends from influencing the atmosphere's oxidative capacity to the formation of new particles, with subsequent effects on air quality and climate. This technical guide provides an in-depth analysis of the tropospheric impact of this compound, detailing its formation, reaction pathways, and the experimental methodologies used to study these processes. Quantitative data are summarized for comparative analysis, and key chemical pathways are visualized to facilitate a deeper understanding of the complex interactions involved.

Quantitative Data on Key Reactions

The following tables summarize important kinetic and thermodynamic data for reactions involving this compound and related species. These values are crucial for atmospheric modeling and for understanding the relative importance of different chemical pathways.

Table 1: Rate Constants for Key Gas-Phase Reactions

| Reaction Number | Reaction | Rate Constant (k) | Temperature (K) | Reference(s) |

| R1 | I + NO + M → INO + M | Varies with pressure | 320-450 | [1] |

| R2 | INO + hν → I + NO | Photolysis rate (J) depends on actinic flux | Tropospheric conditions | |

| R3 | IO + NO → I + NO₂ | 2.1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | [2] |

| R4 | OIO + NO → IO + NO₂ | 7.6 x 10⁻¹³ exp(607/T) cm³ molecule⁻¹ s⁻¹ | 235-320 | [3] |

| R5 | I₂ + NO₃ → I + IONO₂ | 1.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | [1] |

| R6 | NO + O₃ → NO₂ + O₂ | 3.0 x 10⁻¹² exp(-1500/T) cm³ molecule⁻¹ s⁻¹ | Ambient | [4] |

| R7 | NO₂ + O₃ → NO₃ + O₂ | 3.2 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | 298 | [5] |

Table 2: Photolysis and Thermodynamic Data

| Species | Parameter | Value | Reference(s) |

| INO | Enthalpy of Formation (ΔHf⁰₂₉₈) | 29.0 ± 1 kcal mol⁻¹ | [1] |

| INO₂ | Enthalpy of Formation (ΔHf⁰₂₉₈) | 14.4 ± 1 kcal mol⁻¹ | [1] |

| CH₃I | Photodissociation Rate Constant (J) | 0.65-1.41 x 10⁻³ s⁻¹ | [6] |

Table 3: Henry's Law Constants

| Species | Henry's Law Constant (H) | Temperature (K) | Reference(s) |

| HONO | 4.8 x 10¹ M atm⁻¹ | 298 | |

| INO₃ | - | - |

Experimental Protocols

The study of this compound and related reactive species in the laboratory requires specialized techniques that can handle their high reactivity and low concentrations. The following sections detail the methodologies for three key experimental setups.

Chemical Ionization Mass Spectrometry (CIMS) for Detection

Chemical Ionization Mass Spectrometry is a sensitive and selective technique for detecting trace gases in the atmosphere. The use of iodide as a reagent ion (Iodide-CIMS) is particularly effective for a wide range of inorganic and organic compounds.

Protocol for Iodide-CIMS Detection of Iodine and Nitrogen Species:

-

Ion Generation:

-

A dilute mixture of methyl iodide (CH₃I) in a high-purity nitrogen (N₂) carrier gas is passed over a radioactive source (e.g., ²¹⁰Po).

-

The alpha particles from the source ionize the carrier gas, which in turn ionizes the CH₃I to produce iodide ions (I⁻).

-

-

Ion-Molecule Reactions:

-

The generated I⁻ ions are directed into an ion-molecule reaction (IMR) chamber.

-

Ambient air containing the target analytes (e.g., INO, HONO, HNO₃) is drawn into the IMR.

-

Analyte molecules (A) react with I⁻ to form adduct ions (A·I⁻). This is a "soft" ionization technique that minimizes fragmentation.

-

-

Mass Analysis:

-

The ion stream from the IMR is guided into a mass spectrometer, typically a high-resolution time-of-flight (ToF) instrument.

-

The mass-to-charge ratio of the ions is measured, allowing for the identification and quantification of the adduct ions. The high mass defect of iodine aids in the unambiguous identification of iodine-containing species.

-

-

Quantification:

-

The instrument is calibrated using standard gas mixtures of known concentrations of the target analytes.

-

The sensitivity of the instrument to each analyte is determined and used to convert the measured ion signals into atmospheric concentrations.

-

Flow Tube Reactor for Kinetic Studies

Flow tube reactors are versatile tools for studying gas-phase reactions under controlled conditions of temperature, pressure, and reactant concentrations.

Protocol for a Flow Tube Kinetic Experiment:

-

Reactor Setup:

-

A cylindrical glass or quartz tube serves as the main reactor. The temperature is controlled by a circulating fluid jacket.

-

A carrier gas (e.g., He or N₂) flows through the tube at a constant rate, establishing a laminar flow profile.

-

-

Reactant Introduction:

-

One reactant (e.g., iodine atoms, generated by photolysis of I₂) is introduced into the main carrier gas flow.

-

A second reactant (e.g., NO) is introduced through a movable injector at various points along the length of the reactor. This allows for the variation of the reaction time.

-

-

Reaction and Detection:

-

The reaction occurs as the gases mix and flow down the tube.

-

A detector, often a mass spectrometer or a spectroscopic instrument, is placed at a fixed point at the end of the reactor to monitor the concentration of a reactant or product.

-

-

Kinetic Analysis:

-

By measuring the change in concentration of a species as a function of the movable injector position (and therefore reaction time), the rate constant for the reaction can be determined.

-

The experiment is repeated under different conditions (temperature, pressure, initial concentrations) to determine the temperature and pressure dependence of the rate constant.

-

Smog Chamber for Simulation of Atmospheric Conditions

Smog chambers are large, controlled-environment reactors used to simulate complex atmospheric chemical processes, including gas-phase reactions, photolysis, and aerosol formation.

Protocol for a Smog Chamber Experiment:

-

Chamber Preparation:

-

The chamber, typically a large bag made of inert FEP Teflon film, is flushed with purified air to remove any residual contaminants.

-

The temperature and relative humidity inside the chamber are controlled.

-

-

Introduction of Precursors:

-

Known concentrations of precursor gases (e.g., I₂, NOₓ, O₃, and volatile organic compounds) are injected into the chamber.

-

-

Initiation of Photochemistry:

-

The chamber is irradiated with a light source (e.g., blacklights or xenon arc lamps) that mimics the solar spectrum to initiate photochemical reactions.

-

-

Monitoring of Chemical Evolution:

-

A suite of analytical instruments is connected to the chamber to monitor the time evolution of both gas-phase species (using techniques like CIMS and FTIR) and aerosol particles (using instruments like a Scanning Mobility Particle Sizer).

-

-

Data Analysis:

-

The observed concentration profiles of reactants, intermediates, and products are used to test and refine chemical mechanisms.

-

The formation and growth of new particles can be studied in detail, providing insights into the role of species like iodine oxides in aerosol formation.

-

Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways involving this compound and related species in the troposphere.

Caption: Formation and loss pathways of this compound (INO) in the troposphere.

Caption: Catalytic cycle for ozone destruction involving iodine species.

Caption: Workflow for a typical flow tube kinetics experiment.

Conclusion

This compound and related species are integral components of tropospheric chemistry, influencing ozone budgets, the formation of new particles, and the overall oxidizing capacity of the atmosphere. Understanding their complex reaction networks is essential for accurate atmospheric modeling and for developing effective strategies to address air quality and climate change. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricate roles of these fascinating molecules. Future research should focus on obtaining more precise kinetic data for a wider range of atmospheric conditions and on further elucidating the heterogeneous chemistry involving these species on aerosol surfaces.

References

- 1. Kinetic and thermodynamic properties of this compound and nitryl iodide intermediate complexes in iodine recombination [infoscience.epfl.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. nks.org [nks.org]

Preliminary Investigation of Nitrosyl Iodide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO) is an inorganic molecule of significant interest in the fields of atmospheric chemistry and chemical synthesis. As a member of the nitrosyl halide family, its reactivity and spectroscopic properties offer a unique case study for understanding the interplay of halogen and nitrogen oxide chemistry. This technical guide provides a preliminary overview of the core properties of this compound, including its synthesis, reactivity, and spectroscopic characterization. While direct applications in drug development are not yet established, the role of related nitrosyl compounds in biological signaling suggests potential avenues for future research. This document is intended to serve as a foundational resource for researchers interested in the further investigation of this reactive molecule.

Core Properties of this compound

This compound is a triatomic molecule with the chemical formula INO.[1][2] It consists of a central nitrogen atom double-bonded to an oxygen atom and single-bonded to an iodine atom.[2] The molecule is characterized by its transient nature, readily undergoing decomposition and oxidation reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are derived from a combination of experimental measurements and computational studies.

| Property | Value | Source |

| Chemical Formula | INO | [1][2] |

| Molecular Weight | 156.911 g/mol | [1] |

| CAS Number | 58585-94-7 | [1] |

| Standard Enthalpy of Formation (ΔHf°) | 112.13 kJ/mol (at 298.15 K) | [3] |

| Structure | Bent | [2] |

Table 1: Core Physical and Chemical Properties of this compound

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of this compound is the direct gas-phase reaction of molecular iodine (I₂) and nitric oxide (NO). This reaction is typically carried out in situ for spectroscopic studies due to the instability of the product.

Reaction: I₂ + 2NO → 2INO

Reactivity

This compound is a reactive species with several key chemical behaviors:

-

Decomposition: It can decompose to yield nitrogen monoxide and molecular iodine.[3]

-

2INO → I₂ + 2NO

-

-

Oxidation: this compound can be oxidized to produce iodine and nitrogen dioxide.[3]

-

2INO → I₂ + 2NO₂

-

-

Hydrolysis: As a transient species, it is rapidly hydrolyzed in aqueous environments to nitrous acid and hydroiodic acid.

Experimental Protocols

Gas-Phase Synthesis for Spectroscopic Analysis

This protocol describes a general method for the in situ generation of this compound for spectroscopic analysis, based on literature descriptions.

Objective: To generate a continuous flow of gaseous this compound for spectroscopic measurements.

Materials:

-

Crystalline iodine (I₂)

-

Nitric oxide (NO) gas

-

Inert carrier gas (e.g., Argon)

-

Glass reaction tube (e.g., 50-cm length)

-

Teflon tubing

-

Mass flow controllers

-

Spectroscopic absorption cell

Procedure:

-

A continuous flow of nitric oxide gas is established using a mass flow controller.

-

The NO gas is passed through a glass reaction tube containing crystalline iodine.

-

The reaction tube may be gently heated to increase the vapor pressure of iodine, thereby controlling the stoichiometry of the reactants.

-

The gas mixture, now containing this compound, is then directed from the outlet of the reaction tube to the spectroscopic absorption cell via Teflon tubing.

-

Spectroscopic measurements (e.g., millimeter-wave, infrared) are performed on the gas mixture within the absorption cell.

Safety Precautions:

-

This procedure should be conducted in a well-ventilated fume hood.

-

Nitric oxide is a toxic gas and should be handled with extreme care.

-

Iodine is corrosive and can cause burns.[4] Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Spectroscopic Characterization

The molecular structure and properties of this compound have been investigated using various spectroscopic techniques.

| Spectroscopic Method | Observed Features | Reference |

| Infrared (IR) Spectroscopy | The gas-phase IR spectrum of INO has been reported, providing information on its vibrational modes. | |

| Millimeter-Wave Spectroscopy | High-resolution rotational spectroscopy has been used to determine molecular parameters and study hyperfine structures due to the iodine and nitrogen nuclei. |

Table 2: Spectroscopic Data for this compound

Potential Biological Relevance and Future Directions

While there is a lack of direct research on the biological activities of this compound, the broader class of nitrosyl compounds has significant relevance in biology and medicine.

Nitric Oxide Signaling

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[5][6] Metal-nitrosyl complexes are known to be involved in the storage and transport of NO.[3] Some synthetic metal-nitrosyl complexes have been developed as NO-releasing agents for therapeutic applications, such as the treatment of hypertension.[7]

Nitroxyl (HNO) Chemistry

Nitroxyl (HNO), the one-electron reduced and protonated form of NO, exhibits a unique chemical and biological profile.[5] It has been investigated for its potential therapeutic effects in cardiovascular disorders.[5] The study of HNO often involves the use of donor molecules, which can include certain types of nitroso compounds.[8]

Future Outlook for this compound

Given the biological significance of NO and HNO, the chemistry of this compound could be of interest to drug development professionals for the following reasons:

-

Novel NO/HNO Donor Scaffold: The I-N bond in INO could potentially be targeted for controlled release of the nitrosyl moiety, although its inherent instability presents a significant challenge.

-

Tool Compound for Mechanistic Studies: As a simple, albeit reactive, nitrosyl-containing molecule, INO could serve as a tool compound for studying the fundamental interactions of the nitrosyl group with biological targets.

Further research is required to explore any potential biological effects of this compound or its derivatives. Toxicological studies would be a necessary first step in any such investigation.[4]

Visualizations

Chemical Pathways

Figure 1: Key chemical pathways involving this compound.

Experimental Workflow

Figure 2: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fundamentally important molecule for studies in atmospheric chemistry and has potential as a reagent in chemical synthesis. This guide has provided a preliminary overview of its core properties, synthesis, and spectroscopic characterization. While direct applications in drug development are currently speculative, the rich biological chemistry of related nitrosyl compounds suggests that further investigation into the properties and potential biological interactions of this compound and its derivatives could be a worthwhile endeavor for the scientific community. The information and protocols provided herein serve as a starting point for such future research.

References

- 1. This compound | INO | CID 143560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 58585-94-7 [smolecule.com]

- 3. The Preparation, Structural Characteristics, and Physical Chemical Properties of Metal-Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. The Specificity of Nitroxyl Chemistry Is Unique Among Nitrogen Oxides in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Nitrosyl Iron Complexes with Thiol, Phosphate, and Thiosulfate Ligands on Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]

- 8. The Chemistry of Nitroxyl-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Examination of Nitrosyl Iodide Isomers: A Computational Chemistry Perspective

Abstract

Nitrosyl iodide (INO) and its corresponding isomers represent a fascinating case study in computational chemistry, with significant implications for understanding atmospheric and inorganic reaction mechanisms. This technical guide provides an in-depth analysis of the theoretical existence and stability of various [INO] isomers, drawing upon high-level ab initio electronic structure calculations. Through a comprehensive review of existing literature, this document summarizes the geometric parameters, relative stabilities, and vibrational frequencies of key isomers. Detailed computational methodologies are presented to ensure reproducibility and to provide a framework for future research. Furthermore, logical relationships and potential isomerization pathways are visualized using graph diagrams, offering a clear conceptual map of the this compound potential energy surface. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural and energetic landscape of small, reactive nitrogen-iodine-oxygen species.

Introduction

The study of small, reactive molecules containing nitrogen and halogen oxides is of fundamental importance in atmospheric chemistry and has implications for various industrial processes. Among these, the nitrosyl halides (XNO, where X is a halogen) have been the subject of numerous experimental and theoretical investigations. While the lighter nitrosyl halides (FNO, ClNO, BrNO) are well-characterized, this compound (INO) and its potential isomers have remained more elusive, primarily due to their inherent instability.

Recent advances in computational chemistry have provided powerful tools to explore the potential energy surfaces of such reactive species, allowing for the prediction of their structures, stabilities, and spectroscopic properties. This guide focuses on the theoretical investigation of this compound isomers, providing a detailed summary of the key findings from ab initio studies. We will primarily focus on the work of Papayannis and Kosmas, who have conducted extensive computational studies on halogen nitrites and their isomers.[1][2][3]

Theoretically Characterized Isomers of [INO]

Computational studies have identified several stable minima on the [INO] potential energy surface. The most significant of these are this compound (INO), iodo-nitrene (ION), and the nitryl halide isomer, iodonitrite (IONO), which exists in cis and trans conformations.

This compound (INO)

This compound is the conventional and most stable isomer. It possesses a bent structure with the iodine atom bonded to the nitrogen atom.

Iodo-nitrene (ION)

Iodo-nitrene represents a linkage isomer of INO where the iodine atom is bonded to the oxygen atom. Theoretical calculations are essential to predict its properties as it is highly reactive.

Iodonitrite (IONO)

Iodonitrite exists as two conformers, cis-IONO and trans-IONO, with the cis form being the more stable of the two. These isomers feature an I-O-N-O atomic arrangement.

Computational Methodologies

The theoretical data presented in this guide are primarily derived from high-level ab initio calculations. Understanding the computational protocols is crucial for interpreting the results and for designing future studies.

Ab Initio Calculations

The primary computational work cited in this guide, by Papayannis and Kosmas, employed Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP functional.[1][2][3]

-

Basis Sets: For the iodine atom, the relativistic effective core potential (RECP) of Stevens et al. (CEP-121G) was used, augmented with two f-polarization functions and one g-polarization function. For nitrogen and oxygen atoms, the 6-311+G(3df) basis set was employed.

-

Geometry Optimization: Full geometry optimizations were performed to locate the stationary points on the potential energy surface corresponding to the different isomers.

-

Vibrational Frequencies: Harmonic vibrational frequency calculations were carried out at the optimized geometries to confirm that they represent true minima (no imaginary frequencies) and to provide theoretical infrared spectra for potential experimental identification.

-

Energy Calculations: Single-point energy calculations were performed at higher levels of theory, such as Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)), to obtain more accurate relative energies between the isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical studies of this compound isomers.

Table 1: Calculated Geometries of [INO] Isomers

| Isomer | Method | I-N/I-O Bond Length (Å) | N-O Bond Length (Å) | I-N-O/I-O-N Angle (°) |

| INO | MP2 | 2.155 | 1.166 | 114.8 |

| ION | MP2 | 1.996 | 1.258 | 109.9 |

| cis-IONO | MP2 | 2.035 | 1.185 (N-O), 1.423 (O-N) | 111.9 (I-O-N) |

| trans-IONO | MP2 | 1.996 | 1.189 (N-O), 1.401 (O-N) | 107.1 (I-O-N) |

Data sourced from Papayannis and Kosmas (2006).[3]

Table 2: Calculated Relative Energies of [INO] Isomers

| Isomer | Method | Relative Energy (kcal/mol) |

| INO | CCSD(T) | 0.0 |

| ION | CCSD(T) | 25.8 |

| cis-IONO | CCSD(T) | 15.2 |

| trans-IONO | CCSD(T) | 17.5 |

Data sourced from Papayannis and Kosmas (2006) and adjusted relative to the most stable isomer, INO.

Table 3: Calculated Harmonic Vibrational Frequencies of [INO] Isomers

| Isomer | Method | ν1 (cm⁻¹) | ν2 (cm⁻¹) | ν3 (cm⁻¹) |

| INO | MP2 | 1795 (N-O stretch) | 485 (I-N-O bend) | 255 (I-N stretch) |

| ION | MP2 | 1250 (N-O stretch) | 520 (I-O-N bend) | 310 (I-O stretch) |

| cis-IONO | MP2 | 1680 (N=O stretch) | 950 (O-N stretch) | 620 (I-O-N bend) |

| trans-IONO | MP2 | 1670 (N=O stretch) | 980 (O-N stretch) | 650 (I-O-N bend) |

Data sourced from Papayannis and Kosmas (2006).[3]

Visualization of Isomeric Relationships

The following diagrams illustrate the logical relationships between the theoretically characterized isomers of this compound.

References

Nitrosyl Iodide: A Comprehensive Technical Guide on a Transient Chemical Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO) is a transient, reactive chemical species of significant interest in atmospheric chemistry, chemical synthesis, and potentially in biological systems. Its role as an intermediate in various chemical transformations necessitates a thorough understanding of its properties, synthesis, and detection. This technical guide provides an in-depth overview of this compound, consolidating key data, experimental methodologies, and reaction pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is an inorganic compound with the chemical formula INO.[1][2][3][4] It belongs to the family of nitrosyl halides, which have the general formula XNO (where X is a halogen).[5] While other nitrosyl halides like nitrosyl chloride (ClNO) and nitrosyl bromide (BrNO) are relatively stable, INO is notably transient, readily participating in subsequent reactions. Its significance stems from its involvement in tropospheric iodine chemistry, where it can influence ozone concentrations.[5] Furthermore, its reactivity makes it a potential reagent in synthetic chemistry. This guide aims to provide a detailed technical overview of INO, focusing on its fundamental properties, methods for its generation and detection, and its chemical behavior.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. These data are crucial for its identification and for understanding its molecular structure and behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | INO | [1][2][3][4] |

| Molecular Weight | 156.911 g/mol | [2] |

| CAS Registry Number | 58585-94-7 | [2][3][4] |

| Enthalpy of Formation (ΔHf⁰₂₉₈) | 29.0 ± 1 kcal/mol (121.3 ± 4.2 kJ/mol) | [6] |

| Calculated Topological Polar Surface Area | 29.4 Ų | [2] |

| Computed IUPAC Name | This compound | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Parameter | Wavenumber (cm⁻¹) | Method/Medium | Reference |

| N-O Stretch (ν₁) | 1785 | Gas Phase IR | [1] |

| 1809 | Argon Matrix IR | [1] | |

| 1806 | Krypton Matrix IR | [1] | |

| Bend (ν₂) | 216 | Argon Matrix IR | [1] |

| N-I Stretch (ν₃) | 470 | Argon Matrix IR | [1] |

| 468 | Krypton Matrix IR | [1] |

Table 3: Kinetic Data for Reactions Involving this compound

| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Reference |

| I + NO (+He) → INO (+He) | Falloff curves derived | 320-450 | Laser flash photolysis | [6] |

| 2 INO → I₂ + 2 NO | Not specified | Higher temperatures | Thermal decomposition | [6] |

| Nucleophilic attack on INO | 10⁹ - 10¹⁰ L mol⁻¹ s⁻¹ (diffusion-controlled) | Ambient | Aqueous solution | [7] |

| Hydrolysis of INO | Half-life of several hours | Ambient | pH 6.5-8.5 | [7] |

Synthesis and Reaction Pathways

This compound is typically generated in situ for experimental studies due to its transient nature. The primary synthetic routes involve the reaction of iodine with nitrogen oxides.

Gas-Phase Synthesis

A common method for producing gaseous this compound is the direct reaction of iodine vapor with nitric oxide.[5]

Reaction: I₂ + 2NO → 2INO

This reaction is often carried out in a flow system, where the reactants are mixed under controlled conditions. The resulting INO can then be directly introduced into an absorption cell for spectroscopic analysis.

Reaction Pathways

This compound participates in several key reactions, including decomposition and reactions with other atmospheric species.

Experimental Protocols

Detailed experimental procedures are essential for the successful generation and detection of the transient this compound.

Gas-Phase Synthesis and IR Detection

This protocol describes the in-situ generation of this compound for infrared spectroscopic analysis.[5]

Objective: To synthesize gaseous this compound and record its infrared absorption spectrum.

Materials:

-

Iodine (I₂) crystals

-

Nitric oxide (NO) gas

-

Nitrogen (N₂) or other inert carrier gas

-

Glass reaction tube (e.g., 50 cm long)

-

Flow controllers for gases

-

Heating element for the iodine source

-

FTIR spectrometer with a gas cell

Experimental Workflow:

Procedure:

-

Place iodine crystals in a temperature-controlled vessel.

-

Gently heat the iodine to produce a stable vapor pressure.

-

Use a flow controller to introduce a stream of nitric oxide gas into a 50-cm long glass reaction tube.

-

Use a carrier gas (e.g., N₂) to transport the iodine vapor into the reaction tube to mix with the nitric oxide.

-

Connect the outlet of the reaction tube to the inlet of a gas cell placed within an FTIR spectrometer.

-

Continuously flow the reactant mixture through the gas cell.

-

Record the infrared spectrum in the range of 400-4000 cm⁻¹.

-

Identify the characteristic absorption bands of INO (see Table 2).

Kinetic Studies using Flash Photolysis

Flash photolysis is a powerful technique to study the kinetics of transient species like this compound.[6]

Objective: To measure the rate constants of reactions involving this compound.

Principle: A short, intense pulse of light (the "flash") is used to generate a transient species. A second, weaker light source (the "probe") is used to monitor the concentration of the transient species over time by absorption spectroscopy.

Experimental Workflow:

Procedure:

-

Prepare a gaseous mixture of iodine and nitric oxide in a quartz reaction vessel.

-

Position the vessel in the path of a probe beam from a continuous wave lamp.

-

Direct the output of a high-energy flash lamp perpendicular to the probe beam, focused on the reaction vessel.

-

Pass the probe beam through a monochromator set to a wavelength where INO absorbs.

-

Measure the intensity of the probe beam with a photodetector connected to an oscilloscope or a fast data acquisition system.

-

Trigger the flash lamp and record the change in absorbance of the probe beam as a function of time.

-

Analyze the resulting kinetic trace to determine the rate constants of INO formation and decay.

Detection by Chemiluminescence

Chemiluminescence detection offers high sensitivity for quantifying species like nitric oxide, which is a product of INO decomposition. While direct chemiluminescence detection of INO is not standard, its decomposition to NO can be monitored.

Objective: To indirectly detect and quantify this compound by measuring its decomposition product, nitric oxide, via its reaction with ozone.

Principle: Nitric oxide reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which then emits light (chemiluminescence) as it returns to its ground state. The intensity of the emitted light is proportional to the NO concentration.

Logical Relationship for Detection:

Procedure:

-

Generate INO in a flow system as described in section 4.1.

-

Pass the gas stream through a heated tube or a region of UV irradiation to induce the decomposition of INO to NO and I₂.

-

Introduce the resulting gas mixture into a chemiluminescence NO analyzer.

-

In the analyzer, the gas is mixed with a stream of ozone.

-

A photomultiplier tube detects the light emitted from the NO + O₃ reaction.

-

The signal from the photomultiplier tube is amplified and recorded, providing a measure of the NO concentration, which can be related back to the initial INO concentration.

Conclusion

This compound, despite its transient nature, is a chemical species of considerable importance. This guide has provided a consolidated resource for researchers, covering its fundamental properties, synthesis, and detection. The detailed data tables and experimental protocols offer a practical foundation for further investigation into the chemistry of this reactive molecule. A thorough understanding of INO is crucial for advancing our knowledge in atmospheric science and for exploring its potential applications in chemical synthesis and other fields. The provided diagrams of reaction pathways and experimental workflows serve to visually clarify the complex processes involving this transient species.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | INO | CID 143560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic and thermodynamic properties of this compound and nitryl iodide intermediate complexes in iodine recombination [infoscience.epfl.ch]

- 7. Buy this compound | 58585-94-7 [smolecule.com]

The Unstable World of Nitrosyl Iodide: A Technical Guide to Its Core Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl iodide (INO) is a transient, reactive nitrogen species that plays a role in various chemical systems, from atmospheric chemistry to potential, though less explored, biological contexts. Its high reactivity and short lifetime make it a challenging molecule to study, yet understanding its fundamental reaction mechanisms is crucial for a complete picture of iodine and nitrogen oxide chemistry. This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including its formation, decomposition, and key reactions. The guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways.

Core Reaction Mechanisms

The chemistry of this compound is dominated by its formation from iodine atoms and nitric oxide, and its subsequent rapid decomposition through several key pathways.

Formation of this compound

This compound is primarily formed in the gas phase through the termolecular recombination of an iodine atom (I), a nitric oxide molecule (NO), and a third body (M), which serves to stabilize the newly formed INO molecule by removing excess energy.

Reaction: I + NO + M → INO + M

The formation of INO can also be achieved in situ through the direct mixing of molecular iodine (I₂) and nitric oxide (NO), where the initial dissociation of I₂ provides the necessary iodine atoms.[1][2] Another reported method involves the reaction of sodium nitrite with hydrochloric acid in the presence of molecular iodine, which is believed to liberate INO as a transient byproduct.[1]

Decomposition of this compound

Once formed, this compound is highly unstable and readily decomposes through several pathways:

-

Unimolecular Decomposition: At elevated temperatures, INO can undergo unimolecular decomposition back to its constituent radicals.[3]

Reaction: INO → I + NO

-

Bimolecular Decomposition: A significant pathway for INO decay is the self-reaction of two INO molecules to produce molecular iodine and nitric oxide.[3]

Reaction: 2 INO → I₂ + 2 NO

-

Photodissociation: this compound can be decomposed by light, a process known as photodissociation.[4][5] The absorption of a photon with sufficient energy can break the I-N bond.

Reaction: INO + hν → I + NO

-

Hydrolysis: In the presence of water, this compound is reported to be a transient species that is rapidly hydrolyzed to form nitrous acid (HNO₂) and hydroiodic acid (HI).[1]

Reaction: INO + H₂O → HNO₂ + HI

Quantitative Data

Quantitative kinetic and thermodynamic data for the fundamental reactions of this compound are sparse in the readily available literature. However, some key values have been reported.

| Parameter | Reaction | Value | Conditions | Reference(s) |

| Enthalpy of Formation (ΔHf°) | I + NO ⇌ INO | 29.0 ± 1 kcal/mol | 298 K | [4] |

| Rate Constant (k) | Nucleophilic attack on INO by secondary amines | Approaching diffusion-limited values (10⁹ - 10¹⁰ L mol⁻¹ s⁻¹) | Aqueous solution | [3] |

| Activation Energy (Ea) | Nucleophilic attack on INO | 15 - 25 kJ/mol | Ambient conditions | [3] |

Note: Comprehensive gas-phase kinetic data (rate constants, Arrhenius parameters) for the formation and decomposition reactions of INO are not well-documented in the available literature.

Experimental Protocols

The study of this compound's reaction mechanisms requires specialized experimental techniques due to its high reactivity and transient nature. Below are detailed methodologies for key experiments.

Synthesis of Gaseous this compound

a) Microwave Discharge Method

This method is suitable for generating a continuous flow of this compound for spectroscopic studies.

Protocol:

-

Generate iodine atoms by passing a mixture of iodine vapor in a large excess of an inert carrier gas (e.g., Argon) through a microwave discharge unit.

-

Introduce nitric oxide (NO) gas downstream from the discharge.

-

The reaction between the iodine atoms and nitric oxide forms this compound.

-

The resulting gas mixture, containing INO, can be flowed into a detection chamber (e.g., an IR absorption cell or a mass spectrometer).

-

For matrix isolation studies, the gas mixture is condensed onto a cold window (typically at ~9 K) along with a large excess of the inert matrix gas.[6]

b) In Situ Mixing

A simpler method for generating INO for spectroscopic analysis involves the direct mixing of iodine and nitric oxide.

Protocol:

-

Establish a continuous flow of a mixture of molecular iodine (I₂) vapor in an inert carrier gas (e.g., N₂) through a reaction cell.

-

Introduce a continuous flow of nitric oxide (NO) into the same reaction cell.

-

The thermal dissociation of I₂ at the experimental temperature provides the iodine atoms necessary for the formation of INO.

-

The concentration of INO can be monitored spectroscopically as a function of the precursor concentrations and temperature.[3]

Kinetic Studies using Laser Flash Photolysis

Laser flash photolysis is a powerful technique for studying the kinetics of fast reactions involving transient species like this compound.

Protocol:

-

Precursor Preparation: Prepare a gas mixture containing a photolytic precursor for iodine atoms (e.g., I₂ or a suitable alkyl iodide), nitric oxide (NO), and a buffer gas (e.g., He or N₂) in a temperature-controlled reaction cell.

-

Photolysis: Irradiate the gas mixture with a short, intense laser pulse at a wavelength that specifically dissociates the iodine precursor to generate a sudden concentration of iodine atoms.

-

INO Formation: The iodine atoms will rapidly react with the excess NO to form INO.

-

Monitoring: Monitor the concentration of a reactant or product over time using a time-resolved detection technique. A common method is transient absorption spectroscopy, where the change in absorbance of a specific species (e.g., I atoms or INO itself) is measured as a function of time after the laser flash.

-

Data Analysis: The kinetic traces (absorbance vs. time) are then fitted to appropriate kinetic models to extract rate constants for the reactions of interest (e.g., the formation of INO or its subsequent decomposition).[4]

Gas-Phase Infrared Spectroscopy

Infrared spectroscopy is used to identify and characterize the vibrational modes of this compound, confirming its formation and providing structural information.

Protocol:

-

Sample Preparation: Generate gaseous this compound using one of the synthesis methods described above and flow the mixture into a gas cell with IR-transparent windows (e.g., KBr or CsI). Long pathlength cells may be necessary for detecting low concentrations.

-

Spectrometer Setup: Place the gas cell in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty cell or the cell filled with the carrier gas.

-

Sample Spectrum: Record the infrared spectrum of the gas mixture containing this compound.

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the absorption spectrum of the species in the cell. The characteristic vibrational frequencies of INO can then be identified.[3]

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of this compound.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. (PDF) this compound, Ino: Millimeter-Wave Spectroscopy [research.amanote.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Kinetic and thermodynamic properties of this compound and nitryl iodide intermediate complexes in iodine recombination [infoscience.epfl.ch]

- 5. Kinetics of the Rapid Gas Phase Reaction between NO, NO_2, and H_2O [authors.library.caltech.edu]

- 6. Solved The thermal decomposition reaction of nitrosyl | Chegg.com [chegg.com]

The Intricate Dance of Immunomodulation: A Technical Guide to the Formation Pathways of Indoleamine 2,3-Dioxygenase-Related Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation pathways of chemical species related to Indoleamine 2,3-dioxygenase (IDO), a critical enzyme in immune regulation. A comprehensive understanding of these pathways is paramount for the development of novel therapeutics, particularly in the fields of oncology and autoimmune diseases. This document details the core enzymatic processes, the significant interplay with nitric oxide signaling, and the experimental methodologies used to investigate these interactions.

The Core Pathway: Tryptophan Catabolism via Indoleamine 2,3-dioxygenase

The primary pathway involves the enzymatic degradation of the essential amino acid L-tryptophan. The initial and rate-limiting step is catalyzed by the heme-containing enzyme Indoleamine 2,3-dioxygenase (IDO), primarily the IDO1 isoform.[1][2][3] This process is a key mechanism of immune suppression, allowing, for instance, tumor cells to evade the host's immune system.[2][4]

The catabolism of L-tryptophan proceeds as follows:

-

Step 1: Oxidation of L-tryptophan. IDO catalyzes the oxidative cleavage of the indole ring of L-tryptophan.[1]

-

Step 2: Formation of N-formylkynurenine. This initial reaction product is then rapidly hydrolyzed.[1]

-

Step 3: Conversion to Kynurenine. N-formylkynurenine is converted to L-kynurenine, a stable metabolite.[3]

The depletion of tryptophan and the production of kynurenine and its downstream metabolites are central to the immunomodulatory effects of IDO.[1][4]

Regulation of IDO Expression and Activity

The expression and activity of IDO are tightly regulated by various inflammatory mediators. The primary inducer of IDO1 expression is interferon-gamma (IFN-γ).[3][5] Other factors influencing IDO expression include lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[5][6][7] The signaling pathways involved in IDO regulation are complex and can involve STAT3, PI3K-Akt, and noncanonical NF-κB pathways.[6][8][9]

The Critical Interplay: Nitric Oxide and IDO

Nitric oxide (NO), a key signaling molecule produced by inducible nitric oxide synthase (iNOS), plays a significant role in modulating IDO activity.[5][10] This interaction is a crucial point of crosstalk between two important immunoregulatory pathways.

The inhibitory effects of NO on IDO occur through multiple mechanisms:

-

Direct Heme Interaction: NO can directly bind to the ferrous heme iron of IDO, disrupting its catalytic activity.[5][10]

-

Promotion of Proteasomal Degradation: NO can induce conformational changes in the IDO protein, making it more susceptible to degradation by the proteasome.[5][10]

-

Inhibition of Expression: NO can suppress the IFN-γ-induced expression of IDO.[5]

Interestingly, the effect of NO on IDO activity can be bimodal. While high concentrations of NO are inhibitory, low micromolar concentrations have been shown to potentially increase IDO activity.[11][12] This suggests a complex regulatory relationship dependent on the local concentration of NO.[12]

The interaction is also reciprocal. Metabolites of the kynurenine pathway, such as 3-hydroxyanthranilic acid, can inhibit iNOS activity.[5]

Quantitative Data on INO Formation and Inhibition

The following tables summarize key quantitative data related to the IDO pathway and its inhibition. This data is essential for kinetic modeling and for the design of pharmacological inhibitors.

| Parameter | Value | Species | Conditions | Reference |

| Ki for 1-methyl-L-tryptophan (L1MT) | 19–53 μM | Human IDO1 | In vitro | [13] |

| Kd for L-tryptophan | 290–320 μM | Human IDO1 | In vitro | [13] |

Table 1: Michaelis-Menten and Inhibition Constants.

| Compound | Concentration | Effect on IDO Activity | Cell Type | Reference |

| Diethylamine dinitric oxide adduct | Dose-dependent | Inhibition | IFN-γ-primed human PBMC lysates | [14] |

| SIN-1 (NO donor) | High micromolar | Decrease | U-937 and THP-1 monocytic cells | [11] |

| SIN-1 (NO donor) | Low micromolar | Increase | U-937 and THP-1 monocytic cells | [11] |

| DETA-NO (NO donor) | High micromolar | Decrease | U-937 and THP-1 monocytic cells | [11] |

| DETA-NO (NO donor) | Low micromolar | Increase | U-937 and THP-1 monocytic cells | [11] |

Table 2: Effects of Nitric Oxide Donors on IDO Activity.

Experimental Protocols for Studying INO Formation

A variety of experimental techniques are employed to investigate the IDO pathway and its regulation. Below are detailed methodologies for key experiments.

Measurement of IDO Enzymatic Activity

Principle: IDO activity can be determined by measuring the consumption of L-tryptophan or the production of L-kynurenine.[7]

Methodology:

-

Cell Culture and Stimulation: Cells (e.g., IFN-γ-primed peripheral blood mononuclear cells or cancer cell lines) are cultured in appropriate media.[14] To induce IDO expression, cells are stimulated with IFN-γ (e.g., 100-500 U/mL) for 24-48 hours.[7]

-

Tryptophan Incubation: The culture medium is replaced with a solution containing a known concentration of L-tryptophan (e.g., 100 μM in Hank's Balanced Salt Solution).[7]

-

Sample Collection: Supernatants are collected after a defined incubation period (e.g., 4 hours).[7]

-

Quantification by HPLC: The concentrations of L-tryptophan and L-kynurenine in the supernatants are quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[7] A standard curve for both analytes is used for accurate quantification.

-

Data Analysis: IDO activity is expressed as the amount of kynurenine produced per unit time per milligram of protein or as a ratio of kynurenine to tryptophan.[6]

Spectroscopic Analysis of NO-IDO Interaction

Principle: Optical absorption and resonance Raman spectroscopies can be used to study the direct interaction of NO with the heme prosthetic group of IDO.[5][10]

Methodology:

-

Protein Purification: Recombinant human IDO (hIDO) is expressed and purified to homogeneity.

-

Sample Preparation: Purified hIDO is prepared in a suitable buffer. The protein can be in its ferric (Fe3+) or ferrous (Fe2+) state.

-

NO Exposure: The hIDO solution is exposed to a controlled source of NO gas or an NO donor.

-

Spectroscopic Measurements:

-

Optical Absorption Spectroscopy: Changes in the Soret and Q-bands of the heme spectrum upon NO binding are monitored to characterize the formation of the NO-hIDO complex.

-

Resonance Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the heme group, revealing structural changes upon NO binding and the nature of the Fe-NO bond.[5][10]

-

-

Data Interpretation: The spectroscopic data provides insights into the coordination state of the heme iron, the geometry of the Fe-NO bond, and conformational changes in the protein.[5][10]

Western Blotting for IDO Protein Expression

Principle: Western blotting is used to detect and quantify the amount of IDO protein in cell lysates.

Methodology:

-

Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for IDO.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The signal is developed using a chemiluminescent substrate and imaged. The band intensity corresponding to IDO is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Visualizing the Pathways and Workflows

The following diagrams illustrate the key formation pathways and experimental workflows described in this guide.

Caption: The core enzymatic pathway of L-tryptophan catabolism mediated by IDO1.

Caption: Mechanisms of IDO1 inhibition by nitric oxide (NO).

Caption: Standard experimental workflows for assessing IDO activity and expression.

Implications for Drug Development

The central role of the IDO pathway in immune evasion by tumors has made it a prime target for cancer immunotherapy.[15][16] Small molecule inhibitors of IDO1, such as indoximod, epacadostat, and navoximod, have been developed and evaluated in clinical trials.[15][17] These inhibitors aim to restore anti-tumor immunity by preventing tryptophan depletion and the production of immunosuppressive kynurenine metabolites.[18] Understanding the intricate regulation of IDO, including its interaction with NO, is crucial for designing effective combination therapies and overcoming potential resistance mechanisms.[17] The methodologies outlined in this guide are fundamental to the preclinical evaluation and pharmacodynamic assessment of such novel therapeutic agents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Interactions between nitric oxide and indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bimodal effect of nitric oxide in the enzymatic activity of indoleamine 2,3-dioxygenase in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nitric oxide inhibits indoleamine 2,3-dioxygenase activity in interferon-gamma primed mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IDO as a drug target for cancer immunotherapy: recent developments in IDO inhibitors discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. onclive.com [onclive.com]

- 18. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

The Pivotal Role of Iodine-Containing Analogues in Tropospheric Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine-containing analogues, once considered minor players in atmospheric chemistry, are now recognized as potent catalysts that significantly influence tropospheric composition and climate. Emitted primarily from oceanic and to a lesser extent, terrestrial sources, these compounds initiate rapid chemical cycles that impact ozone concentrations, the atmosphere's oxidative capacity, and the formation of new aerosol particles. This technical guide provides an in-depth analysis of the sources, reactions, and profound importance of iodine chemistry in the troposphere, supported by quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.

Sources of Tropospheric Iodine

The primary sources of iodine to the troposphere are of both organic and inorganic origin, with the ocean being the dominant contributor.

-

Inorganic Sources: The reaction of atmospheric ozone with iodide (I⁻) at the sea surface is a major source of volatile inorganic iodine, primarily in the form of hypoiodous acid (HOI) and molecular iodine (I₂).[1] This abiotic flux is a significant contributor to the global atmospheric iodine budget.[2] Recent research has also identified dust as a source of gas-phase iodine, with observations of enhanced iodine monoxide (IO) in lofted dust layers.[3]

-

Organic Sources: Marine organisms, including phytoplankton and macroalgae (seaweeds), release a variety of organoiodine compounds.[4] The most significant of these are methyl iodide (CH₃I), diiodomethane (CH₂I₂), chloroiodomethane (CH₂ICl), and bromoiodomethane (CH₂IBr).[5] While these organic precursors constitute a smaller fraction of the total iodine flux compared to inorganic sources, their longer atmospheric lifetimes allow for transport to higher altitudes, including the upper troposphere and lower stratosphere.[1][6]

Core Chemical Cycles and Impacts

Once in the troposphere, iodine-containing compounds undergo rapid photolysis and oxidation, initiating catalytic cycles that have far-reaching impacts on atmospheric composition.

Catalytic Ozone Destruction

Iodine is a highly efficient catalyst for the destruction of tropospheric ozone (O₃). On a per-atom basis, iodine is approximately three orders of magnitude more efficient at destroying ozone than chlorine.[7] The fundamental catalytic cycle involves the photolysis of iodine-containing molecules to produce iodine atoms (I), which then react with ozone to form iodine monoxide (IO). IO can then be photolyzed back to I, completing a null cycle, or it can react with other species to regenerate I, leading to net ozone loss.

The integrated contribution of these catalytic iodine reactions to the total rate of tropospheric ozone loss is estimated to be 2–5 times larger than the combined bromine and chlorine cycles.[7][8] In the tropical marine boundary layer, iodine chemistry can account for up to 27% of the annual ozone loss.[7]

Below is a diagram illustrating the primary catalytic ozone destruction cycle involving iodine.

New Particle Formation

Iodine oxides play a crucial role in the formation of new atmospheric aerosol particles, which can grow to become cloud condensation nuclei (CCN) and influence cloud properties and climate. The self-reaction of IO produces iodine dioxide (OIO), which can further react with IO or itself to form higher-order iodine oxides (IₓOᵧ, such as I₂O₂, I₂O₃, and I₂O₄).[9] These higher oxides can then aggregate to form iodine oxide particles (IOPs).[9]

Recent studies have highlighted the importance of both iodine oxides and iodic acid (HIO₃) in this process.[10][11] I₂O₅, formed from the photolysis of higher iodine oxides, can be hydrolyzed to yield HIO₃.[10] Both IₓOᵧ and HIO₃ are involved in the initial clustering and subsequent growth of new particles in the marine atmosphere.[11][12]

The following diagram illustrates the proposed mechanism for iodine-driven new particle formation.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ACP - Iodine oxide in the global marine boundary layer [acp.copernicus.org]

- 6. Quantitative detection of iodine in the stratosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Social Reserch Foundation [socialresearchfoundation.com]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. pnas.org [pnas.org]

Nitrosyl Iodide: A Pivotal Intermediate in Atmospheric Iodine Transport Cycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrosyl iodide (INO), a reactive nitrogen and iodine-containing species, is emerging as a critical, albeit transient, intermediate in the complex web of atmospheric chemical reactions.[1] Its significance lies in its potential to influence tropospheric ozone concentrations and contribute to the formation of new atmospheric particles. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its formation and decomposition pathways, and its integral role in atmospheric iodine transport cycles. Detailed experimental protocols for its study are presented, alongside a quantitative summary of its kinetic and thermodynamic properties. While the atmospheric importance of iodine species is well-established, this document specifically elucidates the current understanding of INO's contribution, providing a foundational resource for atmospheric chemists, environmental scientists, and researchers in related fields. The potential, though currently unexplored, relevance of nitrosyl compounds in biological systems warrants consideration by drug development professionals, particularly in the context of nitric oxide signaling and iodide transport.

Introduction: The Atmospheric Iodine Cycle and the Emergence of this compound

The biogeochemical cycle of iodine involves the exchange of iodine species between the lithosphere, hydrosphere, and atmosphere.[2] In the atmosphere, iodine compounds participate in catalytic cycles that can lead to the depletion of tropospheric ozone and the formation of new aerosol particles, which have implications for climate.[3] Iodine is introduced into the atmosphere primarily through oceanic emissions of volatile species. Once in the atmosphere, a complex series of photochemical reactions ensues, involving the formation of various iodine oxides (IₓOᵧ).[3][4]

Within this intricate chemical system, this compound (INO) has been identified as a potentially important intermediate.[5] Although less studied than its fluorine, chlorine, and bromine analogues, the iodine-containing nitrosyl halides are gaining recognition for their potential role in tropospheric chemistry.[5] INO is believed to participate in pathways that connect the atmospheric cycles of nitrogen and iodine, thereby influencing the fate of reactive species in both cycles.[1]

Physicochemical Properties of this compound

This compound is a triatomic molecule with the chemical formula INO.[6] Its molecular weight is approximately 156.911 g/mol .[6]

Spectroscopic Characteristics